Home > Products > Screening Compounds P53965 > (R)-fluoxetine(1+)
(R)-fluoxetine(1+) -

(R)-fluoxetine(1+)

Catalog Number: EVT-1559239
CAS Number:
Molecular Formula: C17H19F3NO+
Molecular Weight: 310.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (R)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-fluoxetine. It is an enantiomer of a (S)-fluoxetine(1+).
Overview

(R)-fluoxetine(1+) is a protonated form of (R)-fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and other psychiatric conditions. As an organic cation, it results from the protonation of the amino group in (R)-fluoxetine, which is characterized by its ability to enhance serotonin levels in the brain by inhibiting its reuptake. This compound is a structural derivative of ammonia and plays a significant role in pharmacological applications due to its antidepressant properties .

Source

(R)-fluoxetine(1+) is derived from (R)-fluoxetine, which was first synthesized in the 1970s and received approval from the U.S. Food and Drug Administration in 1987 under the brand name Prozac. It is synthesized from various precursors through established organic chemistry methods .

Classification

(R)-fluoxetine(1+) falls under the category of organic cations and is classified as an ammonium ion derivative. Its chemical formula is C17H19F3NO+, indicating it contains a nitrogen atom that can be protonated, leading to its cationic form .

Synthesis Analysis

Methods

The synthesis of (R)-fluoxetine typically involves several steps, including the formation of key intermediates and resolution of enantiomers. A notable method for synthesizing enantiomerically pure (R)-fluoxetine employs a hetero Diels-Alder strategy, which allows for selective formation of the desired enantiomer .

Technical Details

  1. Starting Materials: The synthesis usually begins with commercially available precursors such as phenylacetone or other aromatic compounds.
  2. Reagents: Common reagents include Lewis acids for catalysis and various solvents that facilitate reaction conditions.
  3. Resolution: Techniques such as chiral chromatography may be employed to isolate (R)-fluoxetine from its (S) counterpart.
Molecular Structure Analysis

Structure

(R)-fluoxetine(1+) has a complex molecular structure characterized by:

  • Core Structure: A phenyl ring connected to a trifluoromethyl group and an amine.
  • Protonation Site: The nitrogen atom in the amine group becomes protonated in its cationic form.

Data

  • Molecular Formula: C17H19F3NO+
  • Molecular Weight: Approximately 303.34 g/mol
  • Structural Representation:
    • The compound can be represented with its three-dimensional coordinates, highlighting the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions

(R)-fluoxetine(1+) participates in various chemical reactions typical for ammonium ions, including:

  • Nucleophilic Substitution: The protonated nitrogen can act as a nucleophile in reactions with electrophiles.
  • Deprotonation: Under basic conditions, it can revert to its neutral form, (R)-fluoxetine.

Technical Details

The stability of (R)-fluoxetine(1+) under physiological conditions allows it to interact with biological targets effectively while maintaining its reactivity for further synthetic applications.

Mechanism of Action

Process

The mechanism of action for (R)-fluoxetine involves inhibition of serotonin reuptake at the synaptic cleft:

  1. Binding: It binds to the serotonin transporter (SERT), blocking serotonin from being reabsorbed into presynaptic neurons.
  2. Increased Serotonin Levels: This leads to increased concentrations of serotonin in the synaptic cleft, enhancing neurotransmission.

Data

Research indicates that fluoxetine's action on SERT is selective and does not significantly affect norepinephrine or dopamine reuptake at therapeutic doses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits different solubility profiles depending on pH due to its ionic nature.
Applications

(R)-fluoxetine(1+) has significant scientific uses, particularly in pharmacology:

  • Antidepressant Therapy: Utilized primarily for treating major depressive disorder and anxiety disorders.
  • Research Applications: Studied for its effects on neurotransmitter systems beyond serotonin, including potential interactions with other receptors such as sigma receptors .
Stereochemical Identity & Physicochemical Properties of (R)-Fluoxetine(1+)

Chiral Configuration and Absolute Stereochemical Assignment

(R)-Fluoxetine(1+) denotes the protonated form of the dextrorotatory enantiomer of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The chiral center at the C3 position of the propylamine chain confers stereoisomerism, with the (R)-enantiomer exhibiting the absolute configuration (R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine under the Cahn-Ingold-Prelog (CIP) priority rules [4] [7]. This configuration is defined by the spatial arrangement where the hydroxyl equivalent (phenoxy group) holds priority over the phenyl group, with the hydrogen atom oriented away from the observer, resulting in the R designation [1] [9].

The stereochemical purity of (R)-fluoxetine is critical for pharmacological studies. Analytical separation typically employs chiral stationary phases in HPLC or chiral mobile phase additives in capillary electrophoresis (CE). CE using charged cyclodextrins (CDs), particularly sulfated CDs in acidic buffers (pH 2.5), achieves baseline separation (resolution factor Rs > 1.5) by exploiting differential enantiomer-CD complex stability constants. Neutral CDs like heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) in phosphate buffer (pH 5.0) also effectively resolve enantiomers via inclusion complexation driven by hydrophobic interactions and hydrogen bonding with the protonated amine [1]. X-ray crystallography of diastereomeric salts or advanced spectroscopic techniques (e.g., vibrational circular dichroism) provide definitive proof of absolute configuration, though such data for isolated (R)-fluoxetine salts are less commonly reported than racemic mixtures [7] [9].

Table 1: Chiral Separation Techniques for (R)-Fluoxetine

MethodChiral SelectorConditionsKey MechanismResolution (Rs)
Capillary ElectrophoresisSulfobuthylether-β-CD (SBE-β-CD)pH 2.5 phosphate bufferElectrostatic attraction + inclusion complexation>1.5
Capillary ElectrophoresisHeptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB)pH 5.0 phosphate bufferHydrophobic inclusion + H-bonding>1.5
HPLCAmylose-based chiral column (e.g., Chiralpak AD)Normal phase hexane/ethanolAdsorption enantioselectivity>1.2

Ionization State and Charge Distribution in Physiological Environments

In physiological environments (pH ~7.4), (R)-fluoxetine exists predominantly as a monovalent cation ((R)-fluoxetine(1+)) due to protonation of its secondary amine group (pKa ≈ 9.6) [4] [6]. This protonation state significantly influences its molecular properties and biological interactions. The positive charge is delocalized across the nitrogen atom and the adjacent methylene groups, creating a dipole moment favoring interactions with anionic biological targets and phospholipid membranes.

Computational chemistry analyses (e.g., density functional theory - DFT) reveal that protonation stabilizes the gauche conformation around the Cα-Cβ bond of the propylamine chain, bringing the protonated amine closer to the ether oxygen. This conformation enhances electrostatic interactions with negatively charged residues in the serotonin transporter (SERT) binding pocket [6] [9]. Furthermore, the trifluoromethyl (-CF₃) group, with its strong electron-withdrawing effect, reduces electron density on the adjacent phenoxy ring, indirectly stabilizing the positive charge on the distal amine by limiting resonance effects. This charge distribution pattern is substantiated by nuclear magnetic resonance (NMR) chemical shift data, where protonation causes significant downfield shifts of the methylene protons (CH₂-N⁺H(CH₃)) signals [7] [9].

The cationic state governs solubility behavior. While the hydrochloride salt exhibits high water solubility (>10 mg/mL), the lipophilic aromatic rings and -CF₃ group confer substantial membrane permeability. This amphiphilic character facilitates blood-brain barrier penetration, a critical factor for CNS activity [3] [7].

Comparative Physicochemical Profiling: (R)- vs. (S)-Enantiomers

Despite sharing identical molecular formulas and elemental composition, the (R)- and (S)-enantiomers of protonated fluoxetine exhibit distinct physicochemical behaviors arising from their chiral environments:

Table 2: Comparative Physicochemical Properties of (R)- and (S)-Fluoxetine(1+)

Property(R)-Fluoxetine(1+)(S)-Fluoxetine(1+)Significance
Specific Rotation [α]D+5.0° to +7.0° (c=1 in methanol)-5.0° to -7.0° (c=1 in methanol)Definitive identification of enantiomeric purity.
logP (Octanol/Water)~4.09~4.09Identical lipophilicity; high membrane permeability predicted for both.
pKa (Amine Group)~9.6~9.6Identical ionization potential; both >99% protonated at pH 7.4.
Aqueous Solubility (HCl salt)>10 mg/mL>10 mg/mLHigh solubility of salts enables formulation.
Melting Point (HCl salt)~158-160°C~158-160°CIdentical crystal lattice energy for racemate vs. enantiopure salts suggests similar solid-state stability.

While core properties like logP, pKa, and melting point are identical due to identical functional group composition and lack of chiral influence on these bulk properties, significant enantioselectivity emerges in molecular recognition processes:

  • Cyclodextrin Complexation: Enantiomers exhibit different binding affinities (Kd) to chiral selectors like TRIMEB. Thermodynamic studies indicate differences in complex stability constants (Δ(ΔG) ≈ 0.2-0.5 kJ/mol) arise from subtle variations in van der Waals contacts and hydrogen bonding within the chiral CD cavity [1].
  • Metabolic Stability: Crucially, human liver microsomes metabolize (R)-fluoxetine faster than (S)-fluoxetine, particularly via CYP2D6 in extensive metabolizers. The intrinsic clearance (CLint) of the (R)-enantiomer is significantly higher (up to 6-fold in CYP2D6 poor metabolizers), leading to lower plasma exposure for (R)-fluoxetine compared to (S)-fluoxetine at equivalent doses. This is attributed to stereoselective orientation towards oxidative enzymes [3] [9].
  • Target Interaction: Although both enantiomers inhibit serotonin reuptake (SERT) with similar potency (Ki values in the low nM range), they show divergent effects on ion channels. (R)-Fluoxetine demonstrates slightly stronger inhibition (~28% block vs ~18% for S-enantiomer) of neuronal voltage-gated Ca²⁺ channels (VGCCs) in rat dorsal cochlear nucleus neurons at 5 µM, while (S)-Fluoxetine shows significantly greater potency in blocking cardiac Ca²⁺ channels (L-type) in canine ventricular myocytes (56.3% vs 49.1% block at 3 µM) [6]. This suggests enantioselective interaction with channel proteins.
  • Metabolite Activity: (R)-Fluoxetine is metabolized primarily to (R)-Norfluoxetine, which is pharmacologically inactive at SERT (Ki > 1000 nM). In contrast, (S)-Fluoxetine yields (S)-Norfluoxetine, a potent SERT inhibitor (Ki similar to parent enantiomers). This results in significantly lower overall SERT inhibition burden for equivalent concentrations of (R)- vs (S)-fluoxetine(1+) [3] [10].

These enantioselective differences in metabolism, complexation, and target interaction underscore the importance of considering stereochemistry when evaluating the molecular behavior and potential biological effects of fluoxetine, even though fundamental physicochemical constants remain identical.

Table 3: Enantioselective Biological Interactions of Protonated Fluoxetine Enantiomers

Interaction(R)-Fluoxetine(1+)(S)-Fluoxetine(1+)Key Reference
SERT Inhibition (Ki)~1-10 nM~1-10 nM [4] [6]
Neuronal VGCC Block (5 µM)~28% inhibition~18% inhibition [6]
Cardiac VGCC Block (3 µM)~49% inhibition~56% inhibition [6]
Major Active Metabolite(R)-Norfluoxetine (Inactive at SERT)(S)-Norfluoxetine (Potent SERT inhibitor) [3] [10]
CYP2D6 Metabolism (CLint)Higher intrinsic clearanceLower intrinsic clearance [3] [9]
Brain Penetration (MRS)Higher brain/serum ratio (e.g., 41.4 µM brain @ 120mg/day)Lower brain/serum ratio (part of racemate) [3]

The distinct physicochemical interactions, particularly regarding metabolic stability and metabolite profiles, have profound implications for the pharmacokinetics and potential therapeutic utility of the isolated (R)-enantiomer compared to the racemate or the (S)-enantiomer. The significantly higher required dose of (R)-fluoxetine (120 mg/day) to achieve brain levels approaching those seen with racemic fluoxetine (20 mg/day), primarily due to the lack of an active metabolite and faster clearance, exemplifies the practical consequence of these stereochemical differences [3]. Furthermore, the enantioselective block of cardiac ion channels directly relates to the observed differential effects on cardiac action potential duration and the associated risk of QTc prolongation [6].

Properties

Product Name

(R)-fluoxetine(1+)

IUPAC Name

methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium

Molecular Formula

C17H19F3NO+

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m1/s1

InChI Key

RTHCYVBBDHJXIQ-MRXNPFEDSA-O

SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C[NH2+]CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.